molecular formula C20H23FN2O4S B2995594 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 922077-34-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2995594
CAS No.: 922077-34-7
M. Wt: 406.47
InChI Key: SMINJWAANFSBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a small-molecule compound featuring a benzo[b][1,4]oxazepine core. This heterocyclic scaffold contains a seven-membered ring fused to a benzene moiety, with key substitutions at positions 3, 5, and 7:

  • 3,3-Dimethyl groups on the oxazepine ring enhance steric bulk and may influence conformational stability.
  • 4-Fluoro-3-methylbenzenesulfonamide group at position 7 provides a sulfonamide linkage, which is often associated with hydrogen-bonding interactions in biological targets. The fluorine atom at the para position and methyl group at the meta position on the benzene ring modulate electronic and steric properties, respectively.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-5-23-17-11-14(6-9-18(17)27-12-20(3,4)19(23)24)22-28(25,26)15-7-8-16(21)13(2)10-15/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMINJWAANFSBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound belongs to the class of oxazepines and features a sulfonamide moiety that is known for its diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C23H27F3N2O4S
Molecular Weight 468.53 g/mol
IUPAC Name N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
CAS Number 921909-18-4

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors in the body, altering signaling pathways that can affect cellular responses.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections by inhibiting bacterial folate synthesis.

Biological Activities

Research indicates several potential biological activities associated with N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide:

Antimicrobial Activity

Studies have suggested that compounds with similar structures exhibit antimicrobial properties. For instance:

  • In Vitro Studies : Tests have shown that related oxazepine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary research indicates potential anticancer properties:

  • Cell Line Studies : The compound has been tested against various cancer cell lines (e.g., breast and colon cancer), showing cytotoxic effects at certain concentrations.

Analgesic and Anti-inflammatory Effects

Some derivatives of oxazepine compounds have been reported to possess analgesic and anti-inflammatory properties:

  • Pain Models : Animal models have demonstrated reduced pain responses when treated with similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the benzo[b][1,4]oxazepine core but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Structural Variations and Molecular Features

Compound Name Molecular Formula Substituents (Oxazepine Ring) Substituents (Aryl Group) Molecular Weight
Target Compound C₂₁H₂₄FN₂O₄S* 5-Ethyl, 3,3-dimethyl 4-Fluoro-3-methylbenzenesulfonamide ~437.5 (calculated)
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide C₂₁H₂₁F₂N₂O₃ 5-Ethyl, 3,3-dimethyl 3,4-Difluorobenzamide 396.4
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide C₂₀H₂₀F₂N₂O₄S 5-Allyl, 3,3-dimethyl 2,5-Difluorobenzenesulfonamide 422.4
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide C₂₃H₃₀N₂O₅S 5-Ethyl, 3,3-dimethyl 3-Methyl-4-propoxybenzenesulfonamide 446.6

Key Observations:

Positional isomerism (e.g., sulfonamide at C7 vs. C8 in ) may alter binding orientations in protein pockets.

Aryl Group Modifications: Fluorine Substitution: The target compound’s single fluorine (4-F) contrasts with 3,4-difluoro () and 2,5-difluoro () analogs. Fluorine’s electron-withdrawing effects can enhance metabolic stability and influence pKa . Alkoxy vs.

Molecular Weight Trends :

  • The propoxy-substituted compound has the highest molecular weight (446.6), which may limit blood-brain barrier penetration, whereas the target compound (~437.5) and difluoro analogs (396.4–422.4) fall within a range typical for orally bioavailable drugs.

Bioactivity and Structural Clustering

Evidence from bioactivity profiling () indicates that compounds with similar chemical structures often cluster into groups with related modes of action. For example:

  • The benzamide analog lacks a sulfonamide group, which could reduce its ability to act as a hydrogen-bond acceptor compared to sulfonamide-containing compounds like the target.

The lumping strategy described in (grouping structurally similar compounds) suggests that the benzo[b][1,4]oxazepine core could be treated as a pharmacophore, with substituents fine-tuning selectivity and potency. However, even minor changes (e.g., fluorine position) can significantly alter bioactivity, as seen in kinase inhibitor studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.